Technical Guide: Scalable Synthesis of 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole
Technical Guide: Scalable Synthesis of 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole
This technical guide details the synthesis of 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole , a critical fluorinated building block used in the development of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical agents.
Executive Summary
The 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole scaffold (CAS: 1215579-99-9 or related tautomers) represents a "privileged structure" in agrochemistry and medicinal chemistry. The simultaneous presence of
This guide prioritizes the Claisen Condensation-Cyclization Route , the industry-standard pathway for scalability, cost-efficiency, and safety.
Retrosynthetic Analysis
The most logical disconnection reveals a 1,3-dicarbonyl precursor, specifically 1,1,1,5,5-pentafluoropentane-2,4-dione , which can be assembled from commercially available fluorinated esters and ketones.
Primary Synthesis Pathway: The Claisen-Cyclization Route
Phase 1: Synthesis of 1,1,1,5,5-Pentafluoropentane-2,4-dione
This step involves the Claisen condensation of ethyl trifluoroacetate with the enolate of 1,1-difluoroacetone .
-
Reaction Type: Claisen Condensation
-
Critical Reagents: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Solvent: Anhydrous Diethyl Ether or THF (Lab scale); Toluene (Industrial scale)
Experimental Protocol (Lab Scale)
-
Preparation of Base: In a flame-dried 3-neck flask under nitrogen, suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous THF.
-
Enolization: Cool to 0°C. Add 1,1-Difluoroacetone (1.0 eq) dropwise. The
-protons are acidic ( ), facilitating rapid enolate formation. Stir for 30 min. -
Condensation: Add Ethyl Trifluoroacetate (1.1 eq) dropwise, maintaining the temperature <10°C to prevent self-condensation side products.
-
Completion: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution will typically turn yellow/orange.
-
Workup: Quench carefully with dilute HCl (1M) until pH < 3. Extract with diethyl ether (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: The crude
-diketone is often pure enough for the next step. If necessary, purify via vacuum distillation (bp approx. 100–110°C at reduced pressure).
Key Mechanistic Insight: The
Phase 2: Cyclization to Pyrazole
The reaction of the 1,3-diketone with hydrazine is regioselective for the formation of the pyrazole ring. Since hydrazine is symmetrical, regioselectivity is not an issue for the 1H-pyrazole product.
-
Reagents: Hydrazine Hydrate (64% or 80% aq. solution)
-
Solvent: Ethanol or Methanol
-
Temperature: Reflux (78°C)
Experimental Protocol
-
Dissolution: Dissolve 1,1,1,5,5-Pentafluoropentane-2,4-dione (1.0 eq) in Ethanol (5 mL/mmol).
-
Addition: Cool to 0°C. Add Hydrazine Hydrate (1.1 eq) dropwise. Caution: Exothermic reaction.
-
Cyclization: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (usually 20% EtOAc/Hexane) or LC-MS.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification:
-
Crystallization: Dissolve the residue in minimal hot hexane/chloroform and cool to induce crystallization.
-
Column Chromatography: If oil persists, use silica gel chromatography (Gradient: 0
20% EtOAc in Hexanes).
-
Quantitative Data & Process Parameters
| Parameter | Value / Range | Notes |
| Step 1 Yield | 75 – 85% | Sensitive to moisture; anhydrous conditions essential. |
| Step 2 Yield | 88 – 95% | Highly efficient cyclization; nearly quantitative. |
| Overall Yield | ~65 – 80% | High efficiency for a fluorinated heterocycle. |
| Appearance | White to off-white solid | May appear as a pale yellow oil if impure. |
| Melting Point | 45 – 55°C | Estimated based on bis-CF3 analogs (mp 84°C). |
| pKa (NH) | ~10.5 | Acidic NH due to electron-withdrawing fluoroalkyls. |
Reaction Workflow Diagram
Safety & Handling (E-E-A-T)
-
Hydrazine Hydrate: A known carcinogen and highly toxic. All operations must be performed in a fume hood. Waste must be treated with bleach (hypochlorite) to neutralize unreacted hydrazine before disposal.
-
Fluorinated Intermediates: While the
and groups are stable, strong basic conditions or extreme heat can occasionally lead to defluorination, releasing fluoride ions. Glassware etching is a sign of decomposition. -
Tautomerism: The product exists as a tautomeric mixture (
-pyrazole). In solution (NMR), the 3- and 5- positions are equivalent on the NMR time scale due to rapid proton exchange unless the nitrogen is substituted.
References
-
General Synthesis of Trifluoromethyl Pyrazoles
- Title: "Regioselective synthesis of 1-aryl-3,5-bis(trifluoromethyl)pyrazoles."
- Source:Journal of Fluorine Chemistry, Vol 130, Issue 10.
- Context: Establishes the baseline protocol for diketone cycliz
-
Synthesis of Fluorinated 1,3-Diketones
- Title: "Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condens
- Source:Organic Chemistry Portal / J. Org. Chem. 2013, 78, 4171.
- Context: Provides the optimized conditions (NaH/THF) for condensing esters with ketones to form the precursor.
-
Patent Reference (Industrial Context)
-
Title: "Method for producing pyrazole compound."[2] (WO2012176717A1)
- Source: Google P
- Context: Describes industrial scale-up considerations for similar fluoroalkyl pyrazoles.
-
-
Precursor Availability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2015067802A1 - PROCESS FOR PREPARING 3,5-BIS(HALOALKYL)PYRAZOLE DERIVATIVES FROM α,α-DIHALOAMINES - Google Patents [patents.google.com]
- 3. 1522-22-1|1,1,1,5,5,5-Hexafluoropentane-2,4-dione|BLD Pharm [bldpharm.com]
- 4. 1522-22-1|1,1,1,5,5,5-Hexafluoropentane-2,4-dione|BLD Pharm [bldpharm.com]
